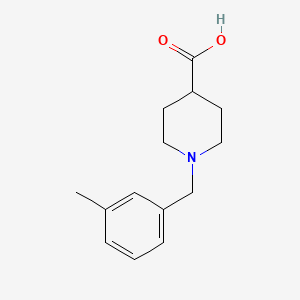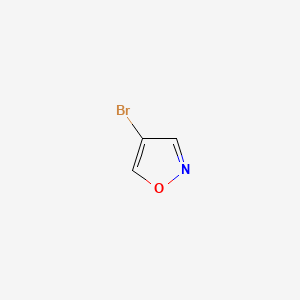
1-(3-甲基苄基)哌啶-4-甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylbenzyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methylbenzyl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylbenzyl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成转化和药学潜力
1-(3-甲基苄基)哌啶-4-甲酸及其衍生物因其合成新药化合物的潜力而受到研究。例如,人们探索了戊二酸酐与 N-苄亚基苄胺之间的反应,该反应导致产生各种哌啶衍生物,用于药学应用 (Burdzhiev & Stanoeva, 2006)。此外,人们还研究了 4-氧代-3-哌啶甲酸甲酯的对映选择性苄基化,以创建具有手性 3-苄基哌啶骨架的生物活性化合物 (Wang, Zhao, Xue & Chen, 2018)。
生物活性和分子合成
从 1-(3-甲基苄基)哌啶-4-甲酸衍生物合成新化合物及其生物活性是研究的一个关键领域。一项研究专注于由 1-(4-甲基苄基)哌啶-4-酮肟合成一种化合物,以及它对真菌的广泛抑制活性 (Xue Si-jia, 2011)。
抗癌潜力
对哌啶-4-甲酸衍生物的抗癌特性的研究正在进行中。例如,人们探索了合成带有 4-哌啶基-1,3,4-恶二唑的丙酰胺衍生物,以评估其作为抗癌剂的可能性,表明这些化合物在癌症治疗中的潜力 (Rehman et al., 2018)。
化学合成和结构分析
1-(3-甲基苄基)哌啶-4-甲酸衍生物的化学合成和结构分析对于开发新的化学实体至关重要。例如,人们广泛研究了 1-苄基-2,4-哌啶二酮-3-甲酸衍生物的制备和反应性,该衍生物在天然产物合成和药理学中具有应用 (Ibenmoussa et al., 1998)。
作用机制
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous pharmaceuticals .
Result of Action
As a piperidine derivative, it may have diverse effects depending on its specific targets .
生化分析
Biochemical Properties
1-(3-Methylbenzyl)piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA A receptors, acting as a partial agonist . This interaction influences the receptor’s activity, modulating neurotransmission and potentially affecting neurological functions.
Cellular Effects
The effects of 1-(3-Methylbenzyl)piperidine-4-carboxylic acid on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can alter neuronal signaling, impacting processes such as synaptic transmission and plasticity . Additionally, it may affect gene expression related to neurotransmitter synthesis and release.
Molecular Mechanism
At the molecular level, 1-(3-Methylbenzyl)piperidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to GABA A receptors, leading to partial agonist activity . This binding modulates the receptor’s conformation and activity, influencing ion channel function and neurotransmitter release. Furthermore, it may inhibit or activate enzymes involved in neurotransmitter metabolism, thereby affecting overall neuronal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methylbenzyl)piperidine-4-carboxylic acid can change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes and function.
Dosage Effects in Animal Models
The effects of 1-(3-Methylbenzyl)piperidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that the compound’s interaction with GABA A receptors can produce dose-dependent effects on neuronal activity . High doses may result in neurotoxicity or other adverse outcomes, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
1-(3-Methylbenzyl)piperidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which influence its bioavailability and biological activity . Understanding these pathways is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-(3-Methylbenzyl)piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, its interaction with membrane transporters may facilitate its uptake into neurons, where it can exert its effects on neurotransmitter systems.
Subcellular Localization
1-(3-Methylbenzyl)piperidine-4-carboxylic acid exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to synaptic vesicles or other neuronal structures can affect its role in neurotransmitter release and synaptic function.
属性
IUPAC Name |
1-[(3-methylphenyl)methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-3-2-4-12(9-11)10-15-7-5-13(6-8-15)14(16)17/h2-4,9,13H,5-8,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDJOEBTRLYMKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397947 |
Source


|
| Record name | 1-(3-methylbenzyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901920-98-7 |
Source


|
| Record name | 1-[(3-Methylphenyl)methyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=901920-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-methylbenzyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)






